molecular formula C11H15F3N2 B1318818 N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 105296-03-5

N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B1318818
CAS No.: 105296-03-5
M. Wt: 232.25 g/mol
InChI Key: LKRNFFKAULOQEJ-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by the presence of a benzene ring substituted with diethylamino groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the diethylamino groups.

    4-Chloro-1-nitro-2-(trifluoromethyl)benzene: Contains a nitro group instead of diethylamino groups.

Uniqueness: N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both diethylamino and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-N,1-N-diethyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(15)7-9(10)11(12,13)14/h5-7H,3-4,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRNFFKAULOQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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